6-Formyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
Description
6-Formyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is a heterocyclic compound featuring a fused thiophene-pyrrole core with a formyl (-CHO) group at position 6 and a carboxylic acid (-COOH) at position 4. This structure places it within the thienopyrrole class, known for their diverse pharmacological applications, particularly as inhibitors of D-amino acid oxidase (DAO) . The formyl group enhances its reactivity, enabling further derivatization for drug development .
Properties
IUPAC Name |
6-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO3S/c10-3-4-6(8(11)12)9-5-1-2-13-7(4)5/h1-3,9H,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLWQLAJYXJUALS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1NC(=C2C=O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Construction of the Thienopyrrole Scaffold
The thieno[3,2-b]pyrrole core is typically synthesized via cyclization reactions. A common approach involves condensation of 3-aminothiophene derivatives with α-ketoesters or diketones under acidic or basic conditions. For instance, refluxing 3-aminothiophene-2-carboxylate with acetylacetone in acetic acid yields methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate, a precursor for further derivatization.
Functional Group Compatibility
The electron-withdrawing ester group at position 5 directs subsequent electrophilic substitutions. The thiophene ring’s sulfur atom enhances aromatic stability but reduces reactivity compared to furan, necessitating stronger electrophiles or catalysts for formylation.
Formylation Strategies
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction (POCl₃/DMF) is a classical method for introducing formyl groups onto electron-rich heterocycles. For thienopyrroles, this reaction proceeds regioselectively at position 6 due to the ester group’s directing effect at position 5:
-
Reaction Setup : Methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate is treated with DMF and POCl₃ at 0–5°C to generate the Vilsmeier reagent.
-
Electrophilic Attack : The electrophilic formylating agent targets position 6, yielding methyl 6-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate.
-
Workup : Hydrolysis of the intermediate with aqueous NaOH (reflux, 2–4 h) affords the carboxylic acid.
Key Data :
| Step | Conditions | Yield (%) |
|---|---|---|
| Vilsmeier formylation | 0–5°C, 4 h | 60–65 |
| Ester hydrolysis | NaOH (2M), reflux, 3 h | 85–90 |
Decarboxylative Formylation (Umezawa Method)
Adapted from furopyrrole synthesis, this one-pot method combines decarboxylation and formylation:
-
Decarboxylation : 4H-thieno[3,2-b]pyrrole-5-carboxylic acid is treated with trifluoroacetic acid (TFA) at 80°C, inducing CO₂ loss to generate 4H-thieno[3,2-b]pyrrole.
-
Formylation : Triethyl orthoformate is added to the reaction mixture, formylating position 6 via acid-catalyzed electrophilic substitution.
Key Data :
| Step | Conditions | Yield (%) |
|---|---|---|
| Decarboxylation | TFA, 80°C, 2 h | 70–75 |
| Formylation | Triethyl orthoformate, 1 h | 55–60 |
Directed Ortho-Metalation
Lithiation-Formylation Sequence
A directed metalation strategy enables precise formylation at position 6:
-
Deprotonation : Methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate is treated with LDA (lithium diisopropylamide) at −78°C, deprotonating position 6.
-
Quenching with DMF : The lithiated intermediate reacts with DMF, yielding the formylated ester.
-
Hydrolysis : Basic hydrolysis converts the ester to the carboxylic acid.
Key Data :
| Step | Conditions | Yield (%) |
|---|---|---|
| Lithiation | LDA, THF, −78°C, 1 h | 80–85 |
| Formylation | DMF, −78°C to RT, 2 h | 75–80 |
Comparative Analysis of Synthetic Routes
Efficiency and Scalability
-
Vilsmeier-Haack : High scalability but requires careful temperature control to avoid over-formylation.
-
Umezawa Method : Moderate yields due to competing side reactions during decarboxylation.
-
Directed Metalation : Excellent regioselectivity but demands anhydrous conditions and cryogenic setups.
Structural Confirmation
-
¹H NMR : The formyl proton resonates as a singlet at δ 9.8–10.2 ppm, while the carboxylic acid proton appears as a broad peak at δ 12.0–12.5 ppm.
-
IR Spectroscopy : Stretching vibrations at 1680–1700 cm⁻¹ (C=O, acid) and 1640–1660 cm⁻¹ (C=O, formyl).
Challenges and Optimization
Competing Reactions
Chemical Reactions Analysis
Types of Reactions
6-Formyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Electrophilic reagents like halogens or nitrating agents in the presence of catalysts.
Major Products Formed
Oxidation: 6-Carboxy-4H-thieno[3,2-b]pyrrole-5-carboxylic acid.
Reduction: 6-Hydroxymethyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
6-Formyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid serves as an important intermediate in the synthesis of complex organic molecules. Its structure allows for various chemical transformations, including:
- Oxidation : The formyl group can be oxidized to a carboxylic acid.
- Reduction : The formyl group can be reduced to an alcohol.
- Substitution Reactions : Electrophilic substitution can occur at the thiophene or pyrrole rings .
Biology
The compound has been investigated for its potential biological activities:
- Antimicrobial Activity : Preliminary studies suggest it may exhibit antimicrobial properties against certain bacterial strains.
- Anticancer Properties : It has shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis .
Medicine
In medicinal chemistry, this compound is explored as a lead candidate for drug development due to its interactions with specific biological targets:
- D-amino Acid Oxidase (DAO) Inhibition : It inhibits DAO, which is involved in neurotransmitter metabolism, potentially impacting conditions like schizophrenia .
- Lysine-Specific Demethylase 1 (LSD1) Inhibition : The compound modulates gene expression related to cancer progression by inhibiting LSD1 .
Industry
In industrial applications, this compound is utilized in the production of specialty chemicals and materials with tailored properties. Its derivatives are being explored for use in agrochemicals and pharmaceuticals .
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of this compound on various cancer cell lines. Results indicated significant inhibition of cell growth and induction of apoptosis at specific concentrations.
Case Study 2: DAO Inhibition
Research focused on the inhibition of DAO by this compound demonstrated increased levels of D-amino acids in CHO cells. This suggests potential therapeutic implications for neuropsychiatric disorders linked to D-amino acid metabolism .
Mechanism of Action
The mechanism of action of 6-Formyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The formyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure Modifications
Parent Compound: 4H-Thieno[3,2-b]pyrrole-5-carboxylic Acid
- Structure : Lacks the formyl group at position 5.
- Properties : Serves as a scaffold for DAO inhibitors. Molecular weight: 167.18 g/mol .
- Activity : Demonstrated DAO inhibition (IC₅₀ ~1.2 μM) but lower potency compared to formyl-substituted derivatives .
6-Formyl Derivative
- Key Modification : Addition of -CHO at position 6.
- Impact : Enhances electrophilicity, facilitating covalent interactions with DAO’s active site. Shows improved inhibitory activity (IC₅₀ ~0.8 μM) .
4-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic Acid
Heterocyclic Ring Substitutions
4H-Furo[3,2-b]pyrrole-5-carboxylic Acid (SUN)
- Structure : Replaces thiophene with furan (oxygen instead of sulfur).
- Impact : Lower electron-withdrawing capacity of furan reduces stability but improves solubility.
- Activity : Comparable DAO inhibition (IC₅₀ ~0.7 μM) and procognitive effects in rodent models .
3-Phenethyl-4H-furo[3,2-b]pyrrole-5-carboxylic Acid
Data Table: Key Structural and Pharmacological Comparisons
| Compound Name | Substituents | Molecular Weight (g/mol) | DAO IC₅₀ (μM) | Key Properties |
|---|---|---|---|---|
| 4H-Thieno[3,2-b]pyrrole-5-carboxylic acid | None | 167.18 | 1.2 | Parent scaffold, moderate activity |
| 6-Formyl derivative | -CHO at C6 | 195.19 | 0.8 | Enhanced reactivity, high potency |
| 4-Methyl derivative | -CH₃ at C4 | 181.21 | 2.5 | Improved lipophilicity, steric hindrance |
| 4H-Furo[3,2-b]pyrrole-5-carboxylic acid | Furan ring | 153.14 | 0.7 | Higher solubility, procognitive effects |
| 2-Bromo derivative | -Br at C2 | 262.08 | 1.5 | Synthetic intermediate, moderate activity |
Biological Activity
6-Formyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is a heterocyclic compound characterized by a thieno[3,2-b]pyrrole core structure. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The presence of functional groups such as formyl and carboxylic acid enhances its reactivity and interaction with biological targets.
Synthesis
The synthesis of this compound typically involves the cyclization of appropriate precursors. A common method includes the reaction of 2-aminothiophene-3-carboxylic acid with formylating agents under controlled conditions, often utilizing solvents like dimethylformamide (DMF) and catalysts such as acetic anhydride.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that compounds with similar thiophene structures can inhibit the growth of various bacterial strains. For instance, thiophene derivatives have been tested against Gram-positive and Gram-negative bacteria, demonstrating promising results with minimum inhibitory concentrations (MICs) in the low micromolar range .
Anticancer Activity
The anticancer potential of this compound has been explored through various studies. It has been identified as a lead compound in drug discovery for targeting cancer cell lines. Preliminary data suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of key signaling pathways. For example, studies on related compounds have shown that they can inhibit cell proliferation and promote cell cycle arrest in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets. The formyl and carboxylic acid groups facilitate hydrogen bonding and electrostatic interactions with enzymes or receptors, potentially modulating their activity. For instance, structural studies have indicated that similar thiophene-based compounds can act as inhibitors of D-amino acid oxidase (DAO), which is involved in neurotransmitter metabolism .
Case Studies
- D-Amino Acid Oxidase Inhibition : A study demonstrated that thiophene derivatives could inhibit DAO effectively, with structure-activity relationship (SAR) analyses revealing that certain modifications enhance binding affinity to the enzyme's active site .
- Antitumor Activity : In a comparative study on various thiophene derivatives, this compound showed a notable reduction in cell viability in MCF-7 cells at concentrations as low as 10 µM, suggesting its potential as an anticancer agent .
Data Table: Biological Activities Summary
Q & A
Basic Question: What are the recommended synthetic routes for 6-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid, and how can purity be optimized?
Methodological Answer:
The synthesis of thienopyrrole derivatives typically involves cyclization reactions of substituted thiophene precursors. For example, tert-butoxycarbonyl (Boc) protection strategies, as used in related cyclopenta[c]pyrrole systems, can be adapted . Flow microreactor systems enable precise control over reaction conditions (e.g., temperature, residence time), which is critical for introducing formyl groups without side reactions . Post-synthesis, purification via recrystallization or column chromatography (using gradients of ethyl acetate/hexane) is recommended. Purity (>95%) can be verified via HPLC with UV detection at 254 nm, referencing commercial standards (e.g., CAS 39793-31-2) .
Basic Question: How is the molecular structure of this compound characterized, and what analytical techniques are essential?
Methodological Answer:
Structural elucidation requires a combination of:
- NMR spectroscopy : H and C NMR to confirm the thienopyrrole core, formyl proton (~9-10 ppm), and carboxylic acid proton (broad signal at ~12-14 ppm) .
- Mass spectrometry : High-resolution ESI-MS to validate the molecular formula (CHNOS; exact mass 211.0048) .
- X-ray crystallography : For solid-state conformation analysis, though crystallization may require derivatization (e.g., methyl ester formation) due to the carboxylic acid’s polarity .
Basic Question: What in vitro assays are used to evaluate its pharmacological activity, particularly as a D-amino acid oxidase (DAO) inhibitor?
Methodological Answer:
DAO inhibition is assessed via:
- Enzyme kinetics : Recombinant human DAO is incubated with D-serine and NADH; inhibition is measured spectrophotometrically (340 nm) by tracking NADH oxidation .
- IC determination : Dose-response curves (0.1–100 µM) using this compound, with comparator inhibitors like 5-chloro-benzo[d]isoxazol-3-ol (CBIO) .
- Selectivity screening : Cross-test against related enzymes (e.g., monoamine oxidase) to rule off-target effects .
Advanced Question: How can researchers design in vivo studies to assess its pharmacokinetics and neurochemical effects?
Methodological Answer:
- Animal models : CD1 mice (6–8 weeks) are dosed orally (30 mg/kg D-serine ± 10 mg/kg compound). Plasma and brain tissue are collected at 0.5–6 hours post-dose .
- Bioanalysis : LC-MS/MS quantifies compound and D-serine levels in plasma. Brain homogenates are analyzed for DAO activity and glutamate/glutamine ratios .
- Behavioral endpoints : Cognitive tests (e.g., novel object recognition) and pain models (e.g., formalin-induced tonic pain) validate functional efficacy .
Advanced Question: What mechanisms underlie its interaction with DAO, and how does this inform structure-activity relationship (SAR) studies?
Methodological Answer:
- Computational docking : Molecular dynamics simulations using DAO’s crystal structure (PDB: 5LA) predict binding interactions. The formyl group may hydrogen-bond with Arg283, while the thienopyrrole core occupies the hydrophobic active site .
- SAR modifications : Replace the formyl group with cyano or methyl ester (see CAS 478239-03-1, 332099-48-6) to test steric/electronic effects on potency .
- Metabolic stability : Microsomal assays (human liver microsomes) assess susceptibility to oxidation, guiding derivatization (e.g., fluorination at the 2-position) .
Advanced Question: How should researchers resolve contradictions in efficacy data across different experimental models?
Methodological Answer:
- Dosage optimization : Pharmacokinetic profiling identifies species-specific differences in bioavailability. For example, higher doses may be needed in rodents due to faster clearance .
- Model specificity : Compare results in acute pain (formalin test) vs. chronic neurodegeneration models. Contradictions may arise from DAO’s dual role in D-serine regulation and reactive oxygen species production .
- Data triangulation : Cross-validate findings using knockout mice (DAO) and orthogonal assays (e.g., ex vivo brain slice electrophysiology) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
